N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
N1-(2-Cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is an asymmetric oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a pyridin-3-ylmethyl moiety at the N2 position. Oxalamides are known for their versatility in forming hydrogen bonds and coordinating with metal ions, making them valuable in material science and bioactivity studies . The presence of the electron-withdrawing cyano group on the phenyl ring may influence its electronic properties and metabolic stability compared to other derivatives .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-8-12-5-1-2-6-13(12)19-15(21)14(20)18-10-11-4-3-7-17-9-11/h1-7,9H,10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDYPXMVPFQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with pyridin-3-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 2-cyanophenylamine and pyridin-3-ylmethylamine in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
Step 3: Stir the reaction mixture at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or pyridinylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides with different functional groups.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The pharmacological, metabolic, and structural properties of oxalamides are highly dependent on their substituents. Below is a comparative analysis with key analogs:
Substitution Patterns and Functional Roles
Metabolic Stability and Toxicity
- Hydrolysis Resistance : Compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) exhibit rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic pathways dominated by oxidation or conjugation .
- Electron-Withdrawing Groups: The 2-cyanophenyl group in the target compound may reduce metabolic hydrolysis compared to methoxy or hydroxyethyl substituents, as seen in analogs like N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) .
- Toxicological Data: S336 has a high NOEL (100 mg/kg/day), whereas analogs with nitro or chlorophenyl groups (e.g., N1-(2-carboxyphenyl)-N2-(3-nitrophenyl)oxalamide) may require stricter safety evaluations due to reactive functional groups .
Structural Flexibility and Coordination Chemistry
Asymmetric oxalamides, such as N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea), form 2D coordination polymers with copper ions, leveraging carboxylate and oxalamidate bridges . In contrast, symmetric derivatives like N1,N2-diphenethyloxalamide (MW 271.3) lack this flexibility, limiting their utility in materials science . The pyridin-3-ylmethyl group in the target compound may enhance metal coordination compared to purely aliphatic substituents.
Biological Activity
N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound classified within the oxalamide family. Its structure features a cyanophenyl group and a pyridinylmethyl group, which are linked by an oxalamide core. This compound has garnered attention for its potential biological activities, including enzyme inhibition and therapeutic applications.
- Molecular Formula : C15H12N4O2
- Molecular Weight : 280.28 g/mol
- CAS Number : 898350-13-5
Synthesis
The synthesis of this compound typically involves the following steps:
- Dissolve 2-cyanophenylamine and pyridin-3-ylmethylamine in anhydrous dichloromethane.
- Add oxalyl chloride dropwise while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench with water and extract using an organic solvent like ethyl acetate.
- Purify by recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition Studies
Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, research published in the Journal of Medicinal Chemistry indicated that this compound exhibits moderate inhibitory activity against Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. This suggests its potential use in developing treatments for B-cell malignancies .
Anticancer Activity
Case studies have demonstrated that derivatives of oxalamides, including this compound, may possess anticancer properties. In particular, one study highlighted significant tumor growth inhibition in mouse xenograft models of head and neck cancer, indicating its potential as a therapeutic agent .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Preliminary data suggest that it may modulate inflammatory responses through its interactions with specific signaling pathways.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
